molecular formula C20H17Cl2N3OS B4653576 (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4653576
M. Wt: 418.3 g/mol
InChI Key: AUZYRJWHZSPVOP-QGOAFFKASA-N
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Description

(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and chlorinated benzylidene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-bromobenzylidene)-2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-fluorobenzylidene)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-methylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern and the presence of both chlorinated benzylidene and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c21-15-3-1-14(2-4-15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZYRJWHZSPVOP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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